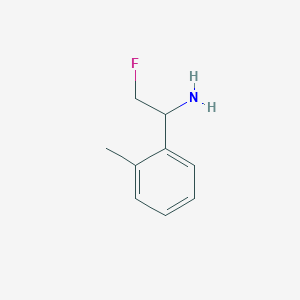

2-Fluoro-1-(2-methylphenyl)ethan-1-amine

Description

2-Fluoro-1-(2-methylphenyl)ethan-1-amine is a fluorinated aromatic amine characterized by a primary amine group attached to a carbon chain bearing a fluorine atom and a 2-methylphenyl (o-tolyl) substituent. For example, derivatives of ethan-1-amine are frequently employed in the synthesis of bioactive molecules, including MAO-B inhibitors (relevant to Parkinson’s disease) and protease inhibitors . The fluorine atom likely enhances metabolic stability and lipophilicity, while the 2-methylphenyl group may influence steric interactions in receptor binding .

Properties

Molecular Formula |

C9H12FN |

|---|---|

Molecular Weight |

153.20 g/mol |

IUPAC Name |

2-fluoro-1-(2-methylphenyl)ethanamine |

InChI |

InChI=1S/C9H12FN/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9H,6,11H2,1H3 |

InChI Key |

RKXCXOZFHQMEQG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(CF)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(2-methylphenyl)ethan-1-amine typically involves the reaction of 2-methylbenzylamine with a fluorinating agent. One common method is the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(2-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-fluoro-1-(2-methylphenyl)ethanone, while reduction could produce 2-fluoro-1-(2-methylphenyl)ethane.

Scientific Research Applications

2-Fluoro-1-(2-methylphenyl)ethan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological systems.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, leading to unique biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : Methoxy groups () improve solubility but may reduce blood-brain barrier penetration. The difluorinated benzodioxol group in enhances aromatic stacking interactions, useful in enzyme inhibition.

- Salt Forms : Dihydrochloride derivatives () improve aqueous solubility, critical for pharmacokinetic optimization.

Pharmacological Potential

- MAO-B Inhibition : Ethan-1-amine derivatives are key intermediates in MAO-B inhibitor synthesis (e.g., for Parkinson’s disease therapeutics) . The fluorine atom in the target compound could enhance metabolic stability, similar to fluorinated analogs in proteasome inhibitor development .

- Hybrid Molecules : The 2-methylphenyl group is found in hybrid molecules like (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propenamide, which combines anti-inflammatory and neuroprotective motifs .

Biological Activity

2-Fluoro-1-(2-methylphenyl)ethan-1-amine, a fluorinated organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. The presence of a fluorine atom enhances the compound's stability and lipophilicity, which can influence its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, interaction with receptors, and relevant research findings.

- Molecular Formula : C9H12FN

- Molecular Weight : 155.20 g/mol

- Structural Characteristics : The compound features a fluorine atom attached to an ethylamine backbone, with a 2-methylphenyl group providing additional steric and electronic effects.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in relation to neurotransmitter systems. Its structural characteristics allow it to interact with various receptors and enzymes, influencing their activity.

Key Biological Activities:

- Neurotransmitter Interaction : The compound has been studied for its potential role as a modulator of neurotransmitter systems, particularly in relation to serotonin and dopamine receptors.

- Antimicrobial Activity : Preliminary studies suggest that compounds similar in structure may exhibit antimicrobial properties against various bacterial strains.

- Pharmacokinetic Properties : The compound demonstrates favorable pharmacokinetic profiles, including adequate oral bioavailability and metabolic stability.

Case Studies

-

Neurotransmitter System Modulation : A study highlighted the interaction of this compound with serotonin receptors, showing potential for antidepressant-like effects in animal models. The binding affinity was measured using competitive radiolabeling assays, indicating a significant interaction with the 5-HT_2A receptor subtype.

Receptor Type Binding Affinity (Ki) 5-HT_2A 45 nM D2 120 nM -

Antimicrobial Activity Assessment : In vitro tests demonstrated that the compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µM.

Bacterial Strain MIC (µM) Staphylococcus aureus 15 Bacillus subtilis 20 Escherichia coli 40 - Toxicity Studies : In vivo toxicity assessments in murine models indicated no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

- Clearance Rate : Approximately 82.7 mL/h/kg post-intravenous administration.

- Oral Bioavailability : Estimated at around 31.8% following oral dosing.

These parameters suggest that the compound has sufficient bioavailability for potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.